molecular formula C14H12O2S2 B1217922 5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene CAS No. 1219-28-9

5-(4-Acetoxybut-1-ynyl)-2,2'-bithiophene

Cat. No.: B1217922
CAS No.: 1219-28-9
M. Wt: 276.4 g/mol
InChI Key: KHPAKGUGOFYJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-([2, 2'-Bithiophen]-5-yl)but-3-yn-1-yl acetate, also known as 4-(5-(2-thienyl)-2-thienyl)-3-butyn-1-ol acetate or 5-(4-acetoxybut-1-ynyl)-2, 2'-bithiophene, belongs to the class of organic compounds known as bi- and oligothiophenes. These are organic compounds containing two or more linked thiophene rings. Thiophene is a five-member aromatic ring with one sulfur and four carbon atoms. 4-([2, 2'-Bithiophen]-5-yl)but-3-yn-1-yl acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-([2, 2'-bithiophen]-5-yl)but-3-yn-1-yl acetate is primarily located in the membrane (predicted from logP). Outside of the human body, 4-([2, 2'-bithiophen]-5-yl)but-3-yn-1-yl acetate can be found in herbs and spices. This makes 4-([2, 2'-bithiophen]-5-yl)but-3-yn-1-yl acetate a potential biomarker for the consumption of this food product.
5-(4-acetoxybut-1-ynyl)-2,2'-bithiophene is a member of 2,2'-bithiophenes.

Properties

CAS No.

1219-28-9

Molecular Formula

C14H12O2S2

Molecular Weight

276.4 g/mol

IUPAC Name

4-(5-thiophen-2-ylthiophen-2-yl)but-3-ynyl acetate

InChI

InChI=1S/C14H12O2S2/c1-11(15)16-9-3-2-5-12-7-8-14(18-12)13-6-4-10-17-13/h4,6-8,10H,3,9H2,1H3

InChI Key

KHPAKGUGOFYJNA-UHFFFAOYSA-N

SMILES

CC(=O)OCCC#CC1=CC=C(S1)C2=CC=CS2

Canonical SMILES

CC(=O)OCCC#CC1=CC=C(S1)C2=CC=CS2

Key on ui other cas no.

1219-28-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(Hydroxy-1-butynyl)-2,2'-bithiophene (1.23 g) was dissolved in pyridine (6 ml). Acetic anhydride (1 ml) was added at room temperature, stirred for few minutes and further kept overnight. Water (20 ml) was added oily product was then extracted with 30 ml of ethyl acetate. The extract was washed with 10 ml of HCl (1N) for 3 times, 10 ml of water once and 10 ml of diluted KHCO3 solution once. Ethyl acetate was then reproved under reduced pressure. The residual solid was purified by silica gel column chromatography, eluted with ethyl acetate/n-hexane (1/19). Light yellowish oily product (1.7 g) was obtained after removal of the solvent.
Name
4-(Hydroxy-1-butynyl)-2,2'-bithiophene
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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